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Introduction

The isolation of high-quality genomic DNA (gDNA) from yeast is a fundamental prerequisite for
a multitude of molecular biology applications, including PCR, sequencing, and library
construction. The robust cell wall of yeast presents a significant challenge, necessitating
effective lysis methods to ensure high yields of pure gDNA. The phenol-chloroform-isoamyl
alcohol extraction method is a well-established and cost-effective technique that consistently
delivers high-quality DNA suitable for downstream applications.[1][2] This protocol provides a
detailed methodology for yeast gDNA extraction, leveraging the protein denaturation properties
of phenol and chloroform, while utilizing isoamyl alcohol to prevent foaming and aid in the
separation of aqueous and organic phases.[3]

Principle of the Method

This method relies on the enzymatic digestion of the yeast cell wall to generate spheroplasts,
followed by cell lysis to release the cellular contents. A mixture of phenol, chloroform, and
isoamyl alcohol is then used to separate proteins from the nucleic acids. Phenol denatures
proteins, which are then partitioned into the organic phase along with lipids, facilitated by
chloroform.[3] Isoamyl alcohol is included in the organic phase to reduce foaming during the
extraction process and ensure a sharp interface between the aqueous and organic layers.[3]
The genomic DNA remains in the aqueous phase and is subsequently precipitated using
ethanol, washed, and resuspended in a suitable buffer.
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Experimental Protocols
Materials and Reagents

e Yeast culture (e.g., Saccharomyces cerevisiae)

e Spheroplasting Buffer (1 M Sorbitol, 100 mM EDTA, pH 8.0)
e Lyticase or Zymolyase (e.g., 20T)

o 2-Mercaptoethanol or Dithiothreitol (DTT)

 Lysis Buffer (1% SDS, 100 mM NaCl, 10 mM Tris-HCI pH 8.0, 1 mM EDTA pH 8.0)[4]
¢ Phenol:Chloroform:lsoamyl Alcohol (25:24:1), pH 8.0

o Chloroform:lsoamyl Alcohol (24:1)

e 3 M Sodium Acetate, pH 5.2

e 100% Ethanol (ice-cold)

e 70% Ethanol (ice-cold)

o TE Buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA pH 8.0)

e RNase A (10 mg/mL)

e Microcentrifuge tubes (1.5 mL)

¢ Microcentrifuge

o \Vortexer

Water bath or heat block

Detailed Methodology

e Cell Harvest:
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o Inoculate a single yeast colony into 5-10 mL of appropriate liquid medium (e.g., YPD) and
grow overnight at 30°C with shaking.

o Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

o Discard the supernatant and wash the cell pellet with 1 mL of sterile water. Centrifuge
again and discard the supernatant.

e Spheroplasting:
o Resuspend the cell pellet in 1 mL of Spheroplasting Buffer.

o Add 2-Mercaptoethanol to a final concentration of 1% (or DTT to 10 mM) and
lyticase/zymolyase to a final concentration of 100-200 units/mL.

o Incubate at 37°C for 30-60 minutes with gentle shaking to digest the cell wall. Successful
spheroplasting can be monitored by observing cell lysis upon addition of water under a
microscope.

e Cell Lysis:
o Pellet the spheroplasts by centrifugation at 1,500 x g for 5 minutes.
o Carefully discard the supernatant and resuspend the pellet in 500 pL of Lysis Buffer.
o Incubate at 65°C for 10-15 minutes to lyse the cells.

e Phenol-Chloroform-lsoamyl Alcohol Extraction:

o

Add an equal volume (500 pL) of phenol:.chloroform:isoamyl alcohol (25:24:1) to the cell
lysate.

o

Vortex vigorously for 1-2 minutes until the mixture appears as a milky emulsion.

[¢]

Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.

[¢]

Carefully transfer the upper aqueous phase containing the DNA to a new microcentrifuge
tube. Avoid disturbing the white interface, which contains precipitated proteins.
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e Chloroform:lsoamyl Alcohol Wash (Optional but Recommended):

o To remove any residual phenol, add an equal volume of chloroform:isoamyl alcohol
(24:1) to the aqueous phase.

o Vortex briefly and centrifuge at 12,000 x g for 5 minutes.

o Transfer the upper aqueous phase to a new tube.

o DNA Precipitation:

o Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous phase and mix gently.

o Add 2-2.5 volumes of ice-cold 100% ethanol and invert the tube several times to
precipitate the DNA. A white, stringy precipitate should become visible.

o Incubate at -20°C for at least 1 hour (or overnight for higher yield).

o DNA Pellet Washing and Resuspension:

[e]

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

o Carefully decant the supernatant.

o Wash the pellet with 1 mL of ice-cold 70% ethanol to remove residual salts.

o Centrifuge at 12,000 x g for 5 minutes at 4°C.

o Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry,
as this can make the DNA difficult to dissolve.

o Resuspend the DNA pellet in 50-100 uL of TE Buffer.

 RNase Treatment:

o Add RNase Ato a final concentration of 50 pg/mL.

o Incubate at 37°C for 30-60 minutes to degrade any contaminating RNA.
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o The purified genomic DNA is now ready for quantification and downstream applications.

Store at -20°C for long-term storage.

Data Presentation

The following table summarizes typical quantitative data obtained from yeast genomic DNA

extraction using the phenol-chloroform-isoamyl alcohol method compared to other common

techniques.
Extraction , Starting DNA Yield A260/A280
Organism ) ) Reference

Method Material (ng) Ratio
Phenol-
Chloroform- Saccharomyc 2.5 mL cell

o , 294 +0.21 1.85+0.02 [1][2]
Isoamyl es cerevisiae  suspension
Alcohol
Commercial

) ) Saccharomyc 2.5 mL cell
Kit D (without o ) 0.51+0.05 1.86 £ 0.03 [1][2]
- es cerevisiae  suspension

silica column)
LiOAc-SDS Saccharomyc -

o 1x10"7 cells ~0.1 Not specified [4115]
Method es cerevisiae

1.5mL

Automated Saccharomyc  culture -

o 1.73+£0.15 Not specified [6]
Protocol €es cerevisiae (OD600 =

1.0)

Note: DNA yield and purity can vary depending on the yeast strain, growth conditions, and

specific laboratory practices.

Mandatory Visualization

The following diagram illustrates the experimental workflow for yeast genomic DNA extraction

using the phenol-chloroform-isoamyl alcohol method.
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Caption: Workflow for yeast genomic DNA extraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact
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